molecular formula C11H9ClN2O2 B2631528 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1516997-17-3

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2631528
CAS No.: 1516997-17-3
M. Wt: 236.66
InChI Key: SZOJKDNSKVKTLT-UHFFFAOYSA-N
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Description

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.66. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical (NLO) Material:

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized, showing that compounds with carboxylic acid and ester substituents, including structures related to 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, have significant optical nonlinearity. These compounds, particularly compound 3c, demonstrated maximum nonlinearity, indicating potential for optical limiting applications due to their NLO properties (Chandrakantha et al., 2013).

Crystallography and Molecular Structure:

The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, showcased the complexity in determining regioisomers by spectroscopic methods, making single-crystal X-ray analysis crucial for unambiguous structure determination. The study detailed the unique molecular structure and hydrogen bonding, indicating the importance of such compounds in the field of crystallography and structure determination (Kumarasinghe et al., 2009).

Molecular Docking and EGFR Binding:

In a study focusing on synthesis and characterization, a series of new compounds including 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids were synthesized. The molecular docking studies of these compounds predicted binding interactions with the target protein EGFR, highlighting the potential applications of such compounds in medicinal chemistry and drug design (Reddy et al., 2022).

Spectral and Theoretical Investigations:

The biologically important derivatives of pyrazole-4-carboxylic acid, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been extensively studied. Combining experimental methods with theoretical studies such as density functional theory (DFT) provided deep insights into the compound's structure, IR and NMR chemical shifts, and electronic transitions within the molecule. Such comprehensive analyses are crucial for understanding the properties and potential applications of these compounds in various scientific fields (Viveka et al., 2016).

Properties

IUPAC Name

4-chloro-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOJKDNSKVKTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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